Cas no 50616-11-0 (N,1-Diethyl-1H-benzo[d]imidazol-2-amine)

N,1-Diethyl-1H-benzo[d]imidazol-2-amine is a substituted benzimidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a diethylamino group at the 2-position of the benzimidazole core, enhancing its reactivity and versatility as an intermediate. This compound is valued for its stability under standard conditions and its ability to participate in further functionalization, making it useful in the synthesis of more complex heterocyclic systems. Its well-defined molecular framework allows for precise modifications, facilitating studies in drug discovery and material science. The compound is typically handled under controlled conditions to ensure purity and consistency in experimental outcomes.
N,1-Diethyl-1H-benzo[d]imidazol-2-amine structure
50616-11-0 structure
Product Name:N,1-Diethyl-1H-benzo[d]imidazol-2-amine
CAS No:50616-11-0
MF:C11H15N3
MW:189.256901979446
CID:834686
PubChem ID:45078382
Update Time:2025-10-29

N,1-Diethyl-1H-benzo[d]imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N,1-Diethyl-1H-benzo[d]imidazol-2-amine
    • 1H-Benzimidazol-2-amine, N,1-diethyl-
    • 50616-11-0
    • N,1-Diethyl-1H-benzimidazol-2-amine
    • AKOS016008160
    • N,1-diethyl-1H-1,3-benzodiazol-2-amine
    • 1H-Benzimidazol-2-amine,N,1-diethyl-(9CI)
    • N,1-diethylbenzimidazol-2-amine
    • DTXSID90663507
    • Inchi: 1S/C11H15N3/c1-3-12-11-13-9-7-5-6-8-10(9)14(11)4-2/h5-8H,3-4H2,1-2H3,(H,12,13)
    • InChI Key: RLVGXHDNPXGORM-UHFFFAOYSA-N
    • SMILES: N1(CC)C(NCC)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 189.126597491g/mol
  • Monoisotopic Mass: 189.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • Density: 1.10

N,1-Diethyl-1H-benzo[d]imidazol-2-amine Pricemore >>

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Additional information on N,1-Diethyl-1H-benzo[d]imidazol-2-amine

Recent Advances in the Study of N,1-Diethyl-1H-benzo[d]imidazol-2-amine (CAS: 50616-11-0): A Comprehensive Research Brief

N,1-Diethyl-1H-benzo[d]imidazol-2-amine (CAS: 50616-11-0) is a benzimidazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings on this compound, providing a detailed overview of its current status in scientific research.

The primary focus of recent investigations has been on the compound's interaction with biological targets, particularly its role as a modulator of enzyme activity and receptor binding. Studies have demonstrated that N,1-Diethyl-1H-benzo[d]imidazol-2-amine exhibits notable affinity for certain kinase enzymes, which are critical in signaling pathways associated with cancer and inflammatory diseases. These findings suggest potential applications in oncology and immunology, though further preclinical and clinical validation is required.

In terms of synthetic chemistry, advancements have been made in optimizing the production of N,1-Diethyl-1H-benzo[d]imidazol-2-amine. Researchers have developed more efficient catalytic methods to enhance yield and purity, addressing previous challenges related to scalability. These improvements are crucial for facilitating large-scale production and subsequent pharmacological testing.

Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. Preliminary data indicate that N,1-Diethyl-1H-benzo[d]imidazol-2-amine has favorable absorption and distribution profiles, though its metabolism in vivo requires further characterization. These insights are essential for designing future formulations and dosing regimens.

Despite these promising developments, challenges remain. The compound's potential off-target effects and toxicity profiles are areas of ongoing investigation. Recent in vitro and in vivo studies have begun to address these concerns, but comprehensive toxicological assessments are still needed to ensure safety for therapeutic use.

In conclusion, N,1-Diethyl-1H-benzo[d]imidazol-2-amine (CAS: 50616-11-0) represents a compelling area of research with significant therapeutic potential. Continued exploration of its biological activities, synthetic optimization, and safety profiles will be critical in advancing this compound toward clinical applications. This brief underscores the importance of interdisciplinary collaboration in unlocking the full potential of this promising molecule.

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